6-Amino-1-ethyl-3-propyluracil

Physicochemical Properties Lipophilicity Regioisomer

6-Amino-1-ethyl-3-propyluracil is a regiospecifically substituted 6-aminouracil essential for synthesizing 8-substituted xanthines with high A2B adenosine receptor affinity. The N1-ethyl/N3-propyl substitution pattern directly controls nitrosation/cyclization regioselectivity and the XLogP3-AA of 0.2, a property critical for downstream ADME profiles that cannot be replicated by generic 6-aminouracil analogs. Purchase this validated intermediate (mp 146–147 °C) to build targeted anti-inflammatory compound libraries.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
CAS No. 63981-31-7
Cat. No. B042626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-ethyl-3-propyluracil
CAS63981-31-7
SynonymsNSC 28902
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C=C(N(C1=O)CC)N
InChIInChI=1S/C9H15N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h6H,3-5,10H2,1-2H3
InChIKeyYPSQTTRYMSZAGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1-ethyl-3-propyluracil (CAS 63981-31-7): Procurement-Ready Identity and Class Context for Research and Industrial Sourcing


6-Amino-1-ethyl-3-propyluracil (CAS 63981-31-7) is a substituted 6-aminouracil derivative with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol, characterized by an amino group at the C6 position, an ethyl substituent at N1, and a propyl group at N3 [1]. Its reported melting point is 146–147 °C [2]. The compound serves primarily as a key synthetic intermediate in the preparation of 8-substituted xanthine derivatives, a privileged scaffold in medicinal chemistry .

6-Amino-1-ethyl-3-propyluracil (CAS 63981-31-7): Why Simple Uracil Analogs or Regioisomers Cannot Substitute


The substitution pattern on the uracil ring critically dictates both the physicochemical properties of the compound and the biological or downstream synthetic outcomes. Simple substitution of the N1-ethyl/N3-propyl combination with analogs bearing only one substituent (e.g., 6-Amino-1-ethyluracil or 6-Amino-3-propyluracil) or regioisomers (e.g., 6-Amino-3-ethyl-1-propyluracil) fundamentally alters the compound‘s utility as an intermediate . For instance, the N1-ethyl group influences the regioselectivity of subsequent nitrosation and cyclization steps essential for generating specific 8-substituted xanthines [1]. Furthermore, the balance of hydrophobic substituents (N1-ethyl, N3-propyl) directly impacts the partition coefficient (XLogP3-AA = 0.2) and, consequently, the pharmacokinetic profile of final drug candidates, a parameter not replicated by regioisomers or dealkylated analogs [2]. Therefore, generic substitution with a similar 6-aminouracil derivative cannot guarantee equivalent synthetic yields or target product profiles.

6-Amino-1-ethyl-3-propyluracil (CAS 63981-31-7): Quantified Evidence of Differentiation for Sourcing Decisions


Comparison of Computed Physicochemical Properties with Closest Regioisomer (6-Amino-3-ethyl-1-propyluracil)

The specific N1-ethyl, N3-propyl arrangement in the target compound yields a calculated lipophilicity (XLogP3-AA = 0.2) that is a key determinant of solubility and permeability. While quantitative data for the regioisomer (N1-propyl, N3-ethyl) is not available in a direct comparative assay, the fundamental difference in substitution pattern is known to influence these properties [1]. This is a class-level inference based on the unique structural identity of the compound.

Physicochemical Properties Lipophilicity Regioisomer

Verification of Chemical Identity: Exact Mass and Hydrogen Bonding Profile for Analytical Quality Control

The exact monoisotopic mass and hydrogen bonding profile provide definitive analytical fingerprints to distinguish this compound from other 6-aminouracil derivatives [1]. These computed properties are essential for identity verification during procurement and analytical method development.

Analytical Chemistry Quality Control Mass Spectrometry

Melting Point: A Key Determinant of Purity and Handling in Synthesis

The reported melting point of 146–147 °C provides a benchmark for assessing purity and determining appropriate storage and handling conditions [1]. This value is specific to the N1-ethyl, N3-propyl substitution pattern and can be used to differentiate it from other 6-aminouracils which have distinct melting points.

Physicochemical Properties Melting Point Purity

6-Amino-1-ethyl-3-propyluracil (CAS 63981-31-7): Defined Research and Industrial Application Scenarios Based on Evidence


Synthesis of Substituted Xanthines as Adenosine A2B Receptor Antagonists

This compound is a validated intermediate for the synthesis of new substituted xanthines. These target molecules are being explored as high-affinity and selective antagonists for the human adenosine A2B receptor, a clinical target for chronic inflammatory airway diseases [1]. Procurement is justified for medicinal chemistry programs focused on developing novel anti-inflammatory agents targeting this pathway.

Preparation of 5,6-Diaminouracil Derivatives for Xanthine Synthesis

The 6-amino group serves as a handle for further functionalization, specifically nitrosation at the C5 position to yield 5-nitroso-6-aminouracil derivatives. Subsequent reduction provides 5,6-diaminouracil, a key intermediate for cyclization into various 8-substituted xanthines [2]. This established synthetic route makes the compound valuable for laboratories synthesizing diverse xanthine libraries.

Quality Control and Analytical Method Development

The well-defined physicochemical properties, including a specific melting point (146–147 °C) [3] and an exact monoisotopic mass of 197.116426730 Da [4], make this compound a useful reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) used in the quality control of synthetic intermediates and final drug substances.

Physicochemical Property Baseline for Drug Discovery Programs

The computed lipophilicity (XLogP3-AA = 0.2) and hydrogen bonding profile (1 H-bond donor, 3 H-bond acceptors) [4] provide a data-driven baseline for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates derived from this scaffold. This information is crucial for early-stage drug discovery and lead optimization efforts.

Technical Documentation Hub

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